1-(Pyrrolidine-1-carbonyl)piperidin-3-amine
Overview
Description
1-(Pyrrolidine-1-carbonyl)piperidin-3-amine is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .
Biochemical Analysis
Biochemical Properties
1-(Pyrrolidine-1-carbonyl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the compound is used .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that regulate cell growth, differentiation, or apoptosis. Additionally, it can modulate the expression of genes involved in these processes, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It may bind to specific proteins or enzymes, altering their conformation and activity. This can result in enzyme inhibition or activation, as well as changes in gene expression. The compound’s effects at the molecular level are crucial for understanding its overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can also result in changes in cellular behavior, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s effects on these pathways can influence overall cellular metabolism, leading to changes in energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can also affect its function and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the compound’s role in cellular processes and its overall impact on cell function .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-9-4-3-7-13(8-9)10(14)12-5-1-2-6-12/h9H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBYMVBLVMTYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.